molecular formula C16H14O4 B1295833 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde CAS No. 52118-10-2

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde

Cat. No. B1295833
CAS RN: 52118-10-2
M. Wt: 270.28 g/mol
InChI Key: YXPZEGOFLHNCCI-UHFFFAOYSA-N
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Description

The compound of interest, 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, is a multifunctional aromatic aldehyde that has potential applications in various chemical syntheses. The presence of formyl groups in the compound suggests that it could participate in hydrogen bonding interactions, which are crucial in many asymmetric transformations . The compound's structure, which includes a benzaldehyde moiety, is a common feature in many synthetic targets, including pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of related compounds often involves the formation of C-H···O hydrogen bonds, which are significant in the stabilization of molecular structures during reactions . For instance, the synthesis of 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde, a compound with structural similarities, can be achieved through homocoupling reactions or by reacting salicylaldehyde with diacetylenic compounds . Additionally, regio-selective formylation methods have been developed to synthesize labeled benzaldehydes, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related benzaldehyde derivatives has been studied using X-ray crystallography, vibrational spectroscopy, and ab initio calculations, revealing the presence of intra- and intermolecular C-H···O contacts . The crystal structure of a similar compound, 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde, shows that the molecule consists of a diacetylene moiety with two additional formyl groups and two oxygens as heteroatoms, which could suggest a similar arrangement for 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde .

Chemical Reactions Analysis

The formyl group in benzaldehyde derivatives is reactive and can undergo various chemical transformations. For example, it can participate in the formation of Schiff bases, which are important intermediates in the synthesis of ligands for coordination chemistry . Moreover, benzaldehydes can be alkynylated under iridium- or rhodium-catalyzed conditions, which could be a potential reaction for the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of a methoxy group can affect the stability of the compounds . The formyl group, on the other hand, can engage in hydrogen bonding, which can influence the boiling point, solubility, and reactivity of the compound . The synthesis and characterization of similar compounds involve spectroscopic techniques such as IR, NMR, and mass spectrometry, which are essential for determining the physical and chemical properties .

Scientific Research Applications

Synthesis and Molecular Structure

  • 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde has been utilized in the synthesis of various complex molecules. For instance, it has been used in the synthesis of capped-porphyrin precursors, showcasing its role in forming complex molecular architectures (Jene et al., 1999).
  • The compound is also involved in the synthesis of bis(benzo)aza-14-crown-4 ethers with certain structural fragments, further underlining its utility in creating novel chemical structures (Levov et al., 2008).

Application in Polymer Science

  • It has been a crucial monomer in the synthesis of electrically conductive pristine polyazomethines. These polymers have been shown to exhibit significant electrical conductivity, demonstrating the compound's potential in electronic materials (Hafeez et al., 2019).

Catalysis and Reaction Mechanisms

  • The compound has also been a subject in studies involving palladium-catalyzed hydrodeoxygenation, where its behavior and transformation under certain conditions are examined. This adds to our understanding of catalytic processes in organic chemistry (Verma & Kishore, 2017).

Photophysical Properties

  • Its derivatives have been studied for their interaction with terbium(III) ions, revealing insights into the photophysical properties of certain chemical structures. This can have implications in the field of photophysics and materials science (Hao et al., 2005).

properties

IUPAC Name

2-[2-(2-formylphenoxy)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-11-13-5-1-3-7-15(13)19-9-10-20-16-8-4-2-6-14(16)12-18/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPZEGOFLHNCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279386
Record name 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde

CAS RN

52118-10-2
Record name NSC12550
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(ETHYLENEDIOXY)DIBENZALDEHYDE
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Synthesis routes and methods

Procedure details

Salicylaldehyde (97.6 g) was dissolved in 80 cm3 of ethanol. An aqueous solution of sodium hydroxide (32 g) in 1 dm3 of water was added to give a yellow solution. 1,2-dibromoethane (73.6 g) was then added followed by sufficient ethanol to give an homogeneous solution. The mixture was stirred under nitrogen and heated to reflux temperature and maintained at reflux temperature under nitrogen for 44 hours. The mixture was allowed to cool and a solid precipitated. The solid was filtered off and dried. The solid was mixed with hexane at a temperature of about 65° C., sufficient chloroform was added to dissolve the solid and the mixture was allowed to cool and a solid crystallised. The solid had a melting point of 128°-130° C., corresponding closely to the reported melting point of 129° C. for 1,4-bis(2-formylphenyl)-1,4-dioxabutane.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
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reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
73.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Keypour, R Azadbakht, S Salehzadeh… - Polyhedron, 2008 - Elsevier
Two new asymmetric tripodal tetraamine ligands, 2-((bis(2-aminoethyl)amino)methyl)benzenamine (L 2 ) and 2-(((2-aminoethyl)(3-aminopropyl)amino)methyl)benzenamine (L 3 ) were …
Number of citations: 10 www.sciencedirect.com
R Golbedaghi, S Salehzadeh, H Keypour… - Polyhedron, 2010 - Elsevier
The cyclocondensation reaction of N-(2-pyridylmethyl)-N-(2-aminoethyl)-1,2-diaminoethane, L 22py , with both 2-[2-(2-formyl phenoxy)ethoxy] benzaldehyde and 2-[3-(2-formyl phenoxy…
Number of citations: 19 www.sciencedirect.com
T Azadbakht, MA Zolfigol, R Azadbakht… - New Journal of …, 2015 - pubs.rsc.org
A water-stable palladium complex supported onto nanomagnetite particles was prepared and characterized. The nanocatalyst showed excellent reusability and activity in aqueous …
Number of citations: 51 pubs.rsc.org
P Ghosh, SK Dey, MH Ara, K Karim… - Egyptian Journal of …, 2019 - journals.ekb.eg
Schiff base ligands and their transition metal complexes have covered a large field in chemistry that is being noticed. Schiff base ligands are viewed as special ligands since they are …
Number of citations: 40 journals.ekb.eg
L Mohammadi, MA Zolfigol, M Ebrahiminia… - Catalysis …, 2017 - Elsevier
The synthesis of a copper(I)-complexed magnetic nanoparticle catalyst is described. The catalyst was characterized using Fourier transform infrared spectroscopy (FT–IR), energy-…
Number of citations: 10 www.sciencedirect.com
R Gupta, G Arora, M Yadav… - Silica-based Organic …, 2019 - books.google.com
Catalysis holds a dynamic impact on pharmaceutical and chemical industries by facilitating the production of new materials, fine chemicals and drugs. It is the process of accelerating …
Number of citations: 2 books.google.com
OSM Nasman - Main Group Chemistry, 2009 - content.iospress.com
The interaction of zinc (II) and cadmium (II) with 17-and 18-membered ring macrocycles incorporating nitrogen and oxygen hetero-atoms is reported. These ligands constitute an array of …
Number of citations: 1 content.iospress.com
MMH Khalil, GG Mohamed, EH Ismail, ME Zayed… - 无机化学 …, 2012 - researchgate.net
: 描述了> 种新颖, 简便的合成含五齿配位基的大环席夫碱配体的方法, 制& 和表征了该席夫碱的1 1 包合物. 用化学和光谱学方法测定了标题配合物的组成, 认为在所有配合物中配位金属原子取…
Number of citations: 0 www.researchgate.net

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